1-Methyl-4-(2,2,2-trifluoroethyl)benzene

Vue d'ensemble

Description

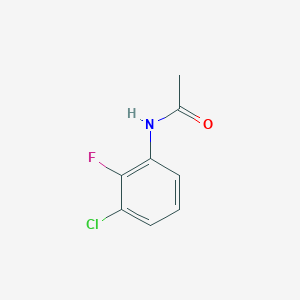

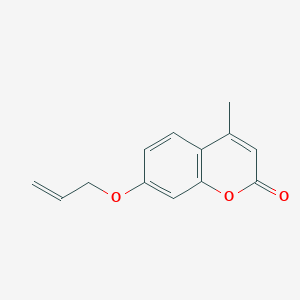

1-Methyl-4-(2,2,2-trifluoroethyl)benzene is a chemical compound that is part of the broader class of benzene derivatives. These compounds are characterized by a benzene ring, which is a planar, hexagonal ring of carbon atoms with alternating double bonds, substituted with various functional groups that can significantly alter their chemical properties and reactivity. The specific structure of 1-Methyl-4-(2,2,2-trifluoroethyl)benzene includes a trifluoroethyl group and a methyl group attached to the benzene ring, which can influence its physical and chemical behavior.

Synthesis Analysis

The synthesis of benzene derivatives often involves electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the benzene ring. However, for more complex substitutions, such as the introduction of a trifluoroethyl group, specialized reactions are required. For instance, the synthesis of sterically hindered benzene derivatives can be achieved through aromatic nucleophilic substitution, as demonstrated in the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene, where lithium dimesitylphosphide reacts with hexafluorobenzene .

Molecular Structure Analysis

The molecular structure of benzene derivatives can be significantly affected by the substituents attached to the benzene ring. For example, the presence of trifluoromethyl groups can lead to deviations from the regular hexagonal structure of the benzene ring due to the σ-electronegative effect, as observed in the study of 1,3,5-tris(trifluoromethyl)benzene . The molecular structure and conformation of such compounds are often studied using techniques like gas-phase electron diffraction and quantum chemical calculations .

Chemical Reactions Analysis

Benzene derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and coupling reactions. The presence of electron-withdrawing groups, such as trifluoromethyl, can influence the reactivity of the benzene ring towards different reagents. For example, 1,2,4-Tris(trifluoromethyl)benzene undergoes selective lithiation and subsequent electrophilic substitution, highlighting the impact of trifluoromethyl groups on the reactivity of the benzene ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzene derivatives like 1-Methyl-4-(2,2,2-trifluoroethyl)benzene are influenced by their molecular structure. The presence of trifluoromethyl groups can affect properties such as density, boiling point, and solubility. For instance, the study of mixtures of 1-methyl-3-octylimidazolium-based ionic liquids and benzene revealed insights into the miscibility, density, viscosity, and surface tension of such systems . Additionally, the electronic properties, such as redox behavior, can be investigated through electrochemical measurements, as seen in the study of bis(dimesitylphosphino)benzene derivatives .

Applications De Recherche Scientifique

Antimalarial Activity

1-Methyl-4-(2,2,2-trifluoroethyl)benzene is studied for its antimalarial properties. It is considered a potent agent against the malaria parasite Plasmodium falciparum. The compound's redox-active properties may contribute to its effectiveness, possibly by disrupting the parasite's hemoglobin digestion and heme detoxification processes. This activity is distinct from mitochondrial electron transport chain inhibition, a common antimalarial mechanism (Ehrhardt et al., 2013).

Catalytic Applications in Organometallics

In the field of organometallic chemistry, derivatives of 1-Methyl-4-(2,2,2-trifluoroethyl)benzene, like 1,4-naphthoquinones, are used in catalytic processes. These compounds have been utilized in the catalytic oxidation of alcohols and transfer hydrogenation of ketones. Their structural and redox properties play a crucial role in their effectiveness as catalysts (Saleem et al., 2013).

Novel Chemical Synthesis

This compound is involved in novel chemical synthesis processes. For example, 1-Phenylsulfanyl-2,2,2-trifluoroethyl isocyanide, a related compound, can undergo selective trimerization to form dihydropyrimidine derivatives, demonstrating its potential in creating novel chemical structures (Uno et al., 1996).

Role in Aromatic Nucleophilic Substitution

Sodium 2,2,2-trifluoroethoxide, a related compound, is utilized in aromatic nucleophilic substitution reactions to form fluoroalkoxy benzenes. This process is important for synthesizing diverse compounds used in industries like pharmaceuticals and pesticides (Gupton et al., 1982).

DNA Methylation Studies

Research involving benzene derivatives, like 1-Methyl-4-(2,2,2-trifluoroethyl)benzene, has contributed to understanding the effects of these compounds on DNA methylation. Studies on benzene metabolites have shown their potential to disrupt global DNA methylation, which can have significant implications for understanding carcinogenesis processes (Hu et al., 2014).

Propriétés

IUPAC Name |

1-methyl-4-(2,2,2-trifluoroethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3/c1-7-2-4-8(5-3-7)6-9(10,11)12/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSJJCEACYWFWAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70301293 | |

| Record name | 1-methyl-4-(2,2,2-trifluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70301293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-4-(2,2,2-trifluoroethyl)benzene | |

CAS RN |

50562-01-1 | |

| Record name | 1-Methyl-4-(2,2,2-trifluoroethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50562-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-4-(2,2,2-trifluoroethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050562011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC142233 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142233 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-methyl-4-(2,2,2-trifluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70301293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(Trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B3031491.png)